molecular formula C23H22N2O2 B12811122 N-Allyl-N-(4-pyridylmethyl)benzilamide CAS No. 102516-78-9

N-Allyl-N-(4-pyridylmethyl)benzilamide

Cat. No.: B12811122
CAS No.: 102516-78-9
M. Wt: 358.4 g/mol
InChI Key: IBOKMCYIBFHZKK-UHFFFAOYSA-N
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Description

N-Allyl-N-(4-pyridylmethyl)benzilamide is a synthetic organic compound featuring a benzilamide core (a bis-amide derivative of benzil) with N-allyl and N-(4-pyridylmethyl) substituents. Its structure combines a rigid aromatic system with a pyridyl group, which may confer unique electronic and steric properties. The pyridyl moiety may enhance solubility in polar solvents or act as a coordination site in catalysis, distinguishing it from halogenated or alkyl-substituted analogs .

Properties

CAS No.

102516-78-9

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N-prop-2-enyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C23H22N2O2/c1-2-17-25(18-19-13-15-24-16-14-19)22(26)23(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h2-16,27H,1,17-18H2

InChI Key

IBOKMCYIBFHZKK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(4-pyridylmethyl)benzilamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar condensation reactions. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(4-pyridylmethyl)benzilamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzilamide moiety to amine derivatives.

    Substitution: The allyl and pyridylmethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides.

Scientific Research Applications

N-Allyl-N-(4-pyridylmethyl)benzilamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Allyl-N-(4-pyridylmethyl)benzilamide exerts its effects involves interactions with specific molecular targets. The allyl and pyridylmethyl groups can interact with enzymes or receptors, modulating their activity. The benzilamide moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Amide Core Comparison: Acetamide vs. Benzilamide vs. Sulfonamide

Amide Type Structure Electronic Profile Steric Bulk Common Applications
Acetamide R-CO-NH-R' Moderate electron density Low Pharmaceuticals, intermediates
Benzilamide Ar-CO-NH-CO-Ar' High rigidity, conjugated High Materials science, catalysis
Sulfonamide R-SO₂-NH-R' Strong electron withdrawal Moderate Catalysis, medicinal chemistry

Research Insights:

  • Benzilamide vs. Acetamide: The benzilamide core’s conjugated system may enable π-π stacking interactions, useful in supramolecular chemistry. However, its bulkiness could hinder reactivity in sterically demanding reactions compared to acetamides .
  • Sulfonamide Advantages: Sulfonamides (e.g., 1g) are more resistant to hydrolysis than benzilamides, making them suitable for aqueous-phase reactions .

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